3-(4-Nitrobenzylidene)-2-indolinone
Description
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-13(12-3-1-2-4-14(12)16-15)9-10-5-7-11(8-6-10)17(19)20/h1-9H,(H,16,18) |
InChI Key |
WPZSQSSOBHCYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Stability and Isomerization
- 3-(4-Nitrobenzylidene)-2-indolinone (38/41 series): Synthesized via condensation with 4-nitrobenzaldehyde, this compound forms separable isomers (e.g., 38a/38b and 41a/41b) due to the nitro group's electronic effects. The (E)-isomer (41a) is stable in solution, while the (Z)-isomer (41b) undergoes 33% isomerization within 20 hours in CH₂Cl₂-MeOH .
- 3-(4-Aminobenzylidene)-2-indolinone: Reduction of the nitro group to an amino group (e.g., compound 47) improves solubility but reduces kinase inhibition potency compared to the nitro analog .
- (E)-3-(3',5'-Dimethoxy-4'-hydroxybenzylidene)-2-indolinone: Isolated from Isatis indigotica, this natural derivative exhibits anti-inflammatory activity by blocking mast cell degranulation, unlike the nitro derivative’s kinase-targeted effects .
Configuration-Dependent Activity
- (Z)-3-Substituted Indolinones: Compounds like SU5402 (Z-configuration) selectively inhibit FGFR and VEGFR, while E-configuration analogs (e.g., this compound) show stronger EGFR-TK inhibition .
Physicochemical Properties
Key Research Findings
Kinase Selectivity: The nitro group in this compound enhances electron-withdrawing effects, favoring interactions with EGFR’s hydrophobic pocket. However, its potency is lower than SU5402’s FGFR inhibition due to configuration differences .
Anti-Inflammatory vs. Anticancer Activity: Natural derivatives like (E)-3-(3',5'-dimethoxy-4'-hydroxybenzylidene)-2-indolinone prioritize anti-inflammatory pathways, while synthetic nitro analogs focus on kinase-driven cancer targets .
Synthetic Challenges: Nitro-substituted derivatives require precise isomer separation (e.g., CH₂Cl₂-ethyl ether chromatography) to isolate active forms, unlike methoxy or amino analogs .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
